molecular formula C18H26N2O4S B4928309 N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide

N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide

Cat. No.: B4928309
M. Wt: 366.5 g/mol
InChI Key: XSYRPZPMOQOQDO-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzamide moiety

Properties

IUPAC Name

N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-17-10-9-15(25(22,23)20-11-5-2-6-12-20)13-16(17)18(21)19-14-7-3-4-8-14/h9-10,13-14H,2-8,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRPZPMOQOQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is then introduced through sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base. The final step involves the coupling of the sulfonyl piperidine intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.

    Substitution: The sulfonyl

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